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Viscotoxin B

Cat. No.: B1577321
Attention: For research use only. Not for human or veterinary use.
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Description

Viscotoxin B is a low molecular weight, cationic peptide belonging to the thionin family, isolated from the European mistletoe (Viscum album L.) . This polypeptide consists of 46 amino acids and is stabilized by three disulfide bridges, a characteristic feature of this protein class . This compound is one of several identified isoforms and is noted for its cytotoxic and membranolytic activities, making it a valuable tool for studying the mechanisms of plant-derived cytotoxins . The primary research value of this compound lies in its ability to interact with and disrupt biological membranes. Studies indicate that viscotoxins bind with high affinity to membranes containing negatively charged phospholipids . This interaction is thought to organize the peptides at the membrane surface, inducing defects that lead to the destabilization and eventual disruption of the lipid bilayer, resulting in cell leakage and lysis . While all viscotoxins share a similar three-dimensional gamma-core structure, this compound is notably less potent in its membrane-perturbing and cytotoxic effects compared to isoforms like Viscotoxin A3 . This comparative difference in activity makes this compound particularly useful for structure-activity relationship (SAR) studies aimed at elucidating the specific molecular features that govern the potency of thionins . In vitro, this compound has been shown to exhibit antitumor activity . Researchers utilize this peptide to explore its cytotoxic effects on various tumor cell lines and to investigate its role in inducing apoptosis in human lymphocytes . Furthermore, its function is dependent on the structural integrity of its disulfide bonds; the reduced (and therefore unfolded) form of the protein loses its membrane-disrupting capability, highlighting the importance of its native conformation for biological activity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
 B1577321 Viscotoxin B

Properties

bioactivity

Cancer cells

sequence

KSCCPNTTGRNIYNTCRLGGGSRERCASLSGCKIISASTCPSDYPK

Origin of Product

United States

Isolation, Purification, and Biosynthetic Studies of Viscotoxin B

Source Plant and Tissue Specificity

Viscotoxin B, along with other viscotoxin isoforms, is naturally produced by the European mistletoe, Viscum album L. nih.govtandfonline.com. This semi-parasitic plant grows on various host trees, and the specific host can influence the quantitative and qualitative patterns of viscotoxin isoforms. wikipedia.orgkarger.com The primary sources for the isolation of viscotoxins are the leaves and stems of the plant. nih.govwikipedia.org Research has shown that the concentration of viscotoxins varies seasonally, with the highest levels typically found in June. researchgate.netmistel-therapie.de In contrast, the berries of the mistletoe contain lower concentrations of these toxins. wikipedia.org The various isoforms, including A1, A2, A3, B, 1-PS, and U-PS, are distributed differently among the three European subspecies of V. album. karger.comresearchgate.net This differential distribution allows for the identification of the subspecies based on their characteristic viscotoxin patterns. karger.com

Extraction and Initial Fractionation Methodologies

The initial step in isolating this compound involves the homogenization of fresh plant material, specifically the leaves and stems. nih.gov A common method for extraction utilizes a dilute acid, such as 2% acetic acid, to create a crude extract. nih.gov Another approach involves treating a powder of the ground plant material with a phosphate (B84403) buffer (e.g., 10 mM, pH 7.4) overnight at low temperatures to extract the proteins. researchgate.net

Following extraction, the crude mixture undergoes fractionation. One established procedure involves diluting the concentrated extract with water and passing it through a cation-exchange column. nih.gov After washing the column, the adsorbed proteins, which include the basic viscotoxins, are eluted with a strong acid like 0.1 M hydrochloric acid (HCl). nih.gov The resulting eluate is then neutralized and lyophilized (freeze-dried) to obtain a concentrated, crude viscotoxin fraction. nih.gov This fraction contains a mixture of viscotoxin isoforms that require further purification.

Chromatographic Techniques for Purification

To isolate this compound from the mixture of other isoforms and plant proteins, a series of chromatographic techniques are employed. These methods separate molecules based on their distinct physical and chemical properties such as charge, size, and hydrophobicity.

Cation-Exchange Chromatography

Due to their basic nature and positive net charge at neutral pH, viscotoxins are well-suited for purification using cation-exchange chromatography. nih.govmabion.euphenomenex.com In this technique, the crude viscotoxin fraction is loaded onto a column containing a negatively charged stationary phase, such as carboxymethylcellulose. nih.govbio-rad.com

The positively charged viscotoxins bind to the resin while neutral and negatively charged impurities are washed away. mabion.eu Elution of the bound viscotoxins is typically achieved by applying a salt gradient (increasing salt concentration) or a pH gradient. bio-rad.com This disrupts the electrostatic interactions between the proteins and the resin, allowing for their sequential release based on the strength of their positive charge. phenomenex.com This step is highly effective for separating the different viscotoxin isoforms from one another. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification and quantification of this compound. nih.govnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is commonly used. In this method, the partially purified viscotoxin sample is injected into a column with a nonpolar stationary phase (e.g., C18). frontiersin.org

A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the proteins. frontiersin.org The more hydrophobic a viscotoxin isoform is, the more strongly it binds to the column, and the higher the concentration of organic solvent required for its elution. This allows for the separation of this compound from other closely related isoforms like Viscotoxin A2 and A3. researchgate.netuibk.ac.at

Table 1: Representative HPLC Parameters for Viscotoxin Purification
ParameterDescriptionReference
ColumnNucleosil C18 AB, 125 × 4 mm × 5 µm frontiersin.org
Mobile Phase AWater with 0.1% trifluoroacetic acid (TFA) frontiersin.org
Mobile Phase B60/40 Acetonitrile/Water with 0.1% TFA frontiersin.org
DetectionDiode Array Detection (DAD) frontiersin.org

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. intertek.comwikipedia.org This technique can be used as an initial purification step to separate the small viscotoxin proteins (approximately 5 kDa) from larger proteins and other macromolecules present in the crude extract. mistel-therapie.degoogle.com The sample is passed through a column packed with porous beads. azom.com Larger molecules are excluded from the pores and elute first, while smaller molecules, like this compound, enter the pores, increasing their path length and causing them to elute later. wikipedia.org A common column material used for this purpose is Sephadex G-75. google.com

Heterologous Expression and Recombinant this compound Production

To overcome the limitations of extraction from natural sources and to facilitate structural and functional studies, methods for producing recombinant this compound have been developed. This involves introducing the gene that codes for this compound into a host organism, a process known as heterologous expression. nih.gov

Escherichia coli (E. coli) is a commonly used host for this purpose due to its rapid growth and well-understood genetics. nih.govmdpi.com The cDNA encoding the this compound precursor, which includes a signal sequence and an acidic domain in addition to the viscotoxin domain, can be cloned into an expression vector. nih.govcapes.gov.br Often, the viscotoxin gene is fused to a larger, soluble protein partner, such as thioredoxin, to enhance its expression in a soluble form. nih.gov

The production of recombinant this compound in E. coli typically follows these steps:

Expression: The engineered E. coli cells are cultured, and gene expression is induced.

Purification: The fusion protein is purified, often using affinity chromatography (e.g., Ni2+ affinity chromatography if a His-tag is used). nih.gov

Cleavage: The fusion partner is removed by a specific protease, such as tobacco etch virus (TEV) protease. nih.gov

Final Purification: The released recombinant this compound is further purified using techniques like cation-exchange chromatography to yield a pure and properly folded protein. nih.gov

The successful production of recombinant viscotoxins that retain the correct disulfide bridges and biological activity demonstrates the viability of these biosynthetic methods. nih.gov

Table 2: Key Aspects of Recombinant Viscotoxin Production in E. coli
StepMethod/ComponentPurposeReference
Host SystemEscherichia coliTo express the foreign viscotoxin gene. nih.gov
Fusion PartnerThioredoxin (Trx)To increase the yield of soluble protein. nih.gov
Initial CaptureNi2+ Affinity ChromatographyTo capture the His-tagged fusion protein. nih.gov
CleavageTEV ProteaseTo release the viscotoxin from the fusion partner. nih.gov
Final PurificationCation-Exchange ChromatographyTo isolate the pure, recombinant viscotoxin. nih.gov

Expression Systems and Fusion Partners

The production of recombinant this compound, a member of the thionin family of plant defense proteins, has been primarily achieved through heterologous expression in microbial systems, with Escherichia coli being the most extensively used host. nih.govmdpi.com This is due to E. coli's well-understood genetics, rapid growth, and capacity for high-density cell culture. mdpi.com However, the cytotoxic nature of viscotoxins and the requirement for correct disulfide bond formation present significant challenges for recombinant production. nih.govnih.gov

To overcome these challenges, this compound is typically expressed as a fusion protein. This strategy involves genetically linking the viscotoxin coding sequence to that of a larger, more stable, and highly expressed carrier protein. The use of fusion partners can enhance the solubility of the target protein, prevent its degradation by host cell proteases, and mitigate its toxicity to the host organism. nih.govspringernature.com

A systematic evaluation of thirteen different fusion partners for the expression of viscotoxins in E. coli identified thioredoxin (Trx) as the most effective carrier, yielding the highest amount of soluble fusion protein. nih.govresearchgate.net Other partners tested included His6 tag, GB1, ZZ tag, Z tag, maltose-binding protein (MBP), NusA, glutathione (B108866) S-transferase (GST), green fluorescent protein (GFP), and versions of DsbA and DsbC. nih.gov The Trx fusion system is particularly advantageous as it can circumvent the formation of insoluble inclusion bodies. nih.govspringernature.com The pET-32 vector series is a common choice for creating Trx fusion proteins, as it also incorporates a hexahistidine (His6) tag, which is crucial for the initial purification step. nih.govscielo.br

**Table 1: Comparison of Fusion Partners for Recombinant Viscotoxin Expression in *E. coli***

Fusion Partner Host System Key Advantages Reference
Thioredoxin (Trx) E. coli Highest yield of soluble protein; circumvents inclusion body formation. nih.govnih.gov
Maltose-Binding Protein (MBP) E. coli Enhances solubility; purification via amylose (B160209) resin. nih.govupenn.edu
Glutathione S-Transferase (GST) E. coli Well-established for soluble expression; purification via glutathione resin. nih.govnih.gov
NusA E. coli Can stabilize fusion proteins. nih.govnih.gov
His6-tag E. coli Small tag, primarily for purification, not solubility enhancement. nih.govupenn.edu

Affinity Chromatography and Proteolytic Cleavage Strategies

The initial purification step for recombinant this compound expressed as a His-tagged fusion protein is typically immobilized metal affinity chromatography (IMAC). nih.govupenn.edu This technique utilizes a resin, such as Nickel-Nitrilotriacetic Acid (Ni-NTA), which specifically binds the His6-tag engineered onto the fusion protein. upenn.edu The crude cell lysate is passed over the Ni-NTA column, where the His-tagged fusion protein binds, while most host cell proteins are washed away. scielo.brupenn.edu The bound fusion protein is then eluted from the column. scielo.br

Once the fusion protein is purified, the this compound moiety must be released from its fusion partner. This is accomplished through proteolytic cleavage at a specific recognition site engineered into the linker region between the carrier protein and the viscotoxin. nih.govscielo.br For viscotoxin fusions, Tobacco Etch Virus (TEV) protease is a commonly used enzyme. nih.govscielo.br TEV protease is highly specific for its cleavage sequence, which minimizes non-specific degradation of the target protein. scielo.br

The cleavage reaction is typically performed under controlled conditions (e.g., 4°C for 16 hours) to ensure complete digestion. scielo.br Following cleavage, the reaction mixture contains the released this compound, the cleaved fusion partner (e.g., His-tagged Trx), the His-tagged TEV protease, and any undigested fusion protein. nih.govscielo.br A second round of Ni-NTA affinity chromatography is then employed. In this step, the desired product, this compound, flows through the column as it lacks the His-tag, while the His-tagged fusion partner, TEV protease, and uncleaved protein are retained by the resin. scielo.br

Further Purification of Recombinant this compound

After affinity chromatography and cleavage, additional purification steps are often necessary to achieve a high degree of homogeneity for the recombinant this compound. One effective method is selective precipitation. By acidifying the cleavage mixture, it is possible to selectively precipitate the viscotoxin. nih.gov

Following this, cation exchange chromatography is a crucial step. nih.gov Viscotoxins are highly basic, cationic proteins, a property that allows them to bind strongly to a cation exchange resin at an appropriate pH. nih.govkarger.com Impurities with different charge properties will not bind or will elute under different buffer conditions, allowing for the separation and collection of pure this compound. This multi-step protocol, combining affinity and ion-exchange chromatography, has been shown to yield highly pure and properly folded recombinant viscotoxin, as confirmed by mass spectrometry and NMR spectroscopy. nih.gov

Table 2: Summary of a Typical Purification Protocol for Recombinant this compound

Step Technique Purpose Reference
1. Initial Capture Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin Purify His-tagged fusion protein from cell lysate. nih.govscielo.br
2. Cleavage Proteolytic Digestion with TEV Protease Release this compound from the fusion partner. nih.govscielo.br
3. Tag Removal Second IMAC (Ni-NTA) pass Separate cleaved this compound from the His-tagged partner and protease. scielo.br
4. Intermediate Purification Selective Precipitation (Acidification) Concentrate and further purify viscotoxin. nih.gov
5. Final Polishing Cation Exchange Chromatography Final purification based on the high positive charge of this compound. nih.gov

Biosynthesis Pathways and Environmental Influences on Production

In its natural environment within the European mistletoe plant (Viscum album), this compound is synthesized as a larger precursor protein, a common characteristic for thionins. nih.gov This preproprotein consists of an N-terminal signal peptide, the mature thionin domain (the viscotoxin itself), and a C-terminal acidic domain. nih.govresearchgate.net The signal peptide directs the precursor to the endoplasmic reticulum for processing. nih.gov Subsequent proteolytic cleavage events, mediated by enzymes like thionin proprotein processing enzymes (TPPE), remove the signal peptide and the acidic domain to release the mature, biologically active 46-amino acid viscotoxin. nih.govresearchgate.net The expression of viscotoxin genes may be regulated at the post-transcriptional level by microRNAs, such as val-miR152, which has been predicted to target viscotoxin transcripts. plos.orgresearchgate.net

The production and composition of viscotoxins in Viscum album are not static but are significantly influenced by various environmental and biological factors. The specific host tree on which the mistletoe grows is a primary determinant. plos.orgfrontiersin.org Studies have shown that the viscotoxin patterns can differ to the extent that they can be used to identify the subspecies of V. album, which are often host-specific. karger.com For instance, V. album subsp. album growing on deciduous trees like apple (Malus domestica) or oak (Quercus sp.) has a distinct viscotoxin profile. karger.comfrontiersin.org

Seasonal variation also plays a critical role. The concentration of total viscotoxins in mistletoe leaves shows a pronounced annual cycle, reaching its maximum level in the summer, typically around June. karger.comfrontiersin.orgfrontiersin.org In contrast, the concentration of another class of mistletoe proteins, the lectins, peaks in the winter. karger.comfrontiersin.org Furthermore, the distribution of viscotoxins within the plant itself is uneven; leaves and generative organs (like fruits) tend to have high concentrations, while the concentration in the stems decreases as the stem ages. karger.comresearchgate.net Other factors such as climate, geographical location, and general plant vitality can also impact the metabolic profile and, consequently, the production of viscotoxins. mdpi.commdpi.com

Table 3: Factors Influencing Natural this compound Production

Factor Influence on Viscotoxin Production Reference
Host Tree Affects the quantitative and qualitative profile of viscotoxin isoforms. karger.complos.orgfrontiersin.org
Season Concentration peaks in summer (June). karger.comfrontiersin.orgfrontiersin.org
Plant Organ Highest concentrations found in leaves and generative organs. karger.comresearchgate.net
Genetics Subspecies of Viscum album have characteristic viscotoxin patterns. karger.com
Gene Regulation Putatively regulated by microRNAs (e.g., val-miR152). plos.orgresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of Viscotoxin B

Primary Structure and Amino Acid Sequence Analysis

The primary structure of Viscotoxin B consists of a single polypeptide chain of 46 amino acid residues. mistel-therapie.deresearchgate.net Early research in 1971 was pivotal in determining its amino acid sequence. nih.gov Viscotoxins, in general, are characterized as low-molecular-weight, heat-resistant, and strongly alkaline polypeptides. mistel-therapie.de

The amino acid sequence of this compound shows variations when compared to its isoforms, such as A1, A2, A3, and 1-PS. These differences are found at specific positions along the polypeptide chain and are believed to influence the distinct biological activities of each isoform. tandfonline.com

Table 1: Amino Acid Sequence of this compound and Comparison with Other Viscotoxin Isoforms

PositionThis compoundViscotoxin A1Viscotoxin A2Viscotoxin A3Viscotoxin 1-PS
15ThrThrAlaThrThr
18LeuLeuLeuLeuPhe
19GlyThrThrGlyGly
21GlySerAlaGlyGly
22SerSerProSerSer
24GlnGluProGluGlu
25ValThrThrArgVal
28LysLysSerLysArg
29IleLeuLeuLeuIle
37AlaAlaGlyAlaAla

Data sourced from a comparative analysis of viscotoxin isoforms. tandfonline.com

Disulfide Bridge Arrangement and Cysteine Connectivity

A critical feature for the stability and function of viscotoxins is the presence of three disulfide bridges. mistel-therapie.de These covalent bonds are formed between six cysteine residues, which are highly conserved across the thionin family. umh.es The specific connectivity of these disulfide bridges in this compound, like in other viscotoxins, is between Cys-3 and Cys-40, Cys-4 and Cys-32, and Cys-16 and Cys-26. chalcogen.rouniprot.org This arrangement is crucial for maintaining the compact, folded structure of the protein, and cleavage of these bridges leads to a complete loss of cytotoxicity. tandfonline.com The disulfide pattern is thought to stabilize a common structural motif found in various small proteins that interact with cell membranes. umh.es

Three-Dimensional Structure Determination Methodologies

The three-dimensional structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques have provided detailed insights into its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a powerful tool for determining the solution structure of this compound and its isoforms. nih.govresearchgate.net This technique allows for the study of proteins in a state that closely mimics their natural environment. univr.it

The three-dimensional solution structure of this compound was determined using proton NMR spectroscopy (¹H NMR). nih.govresearchgate.net The process involves the analysis of nuclear Overhauser effect (NOE) intensities, which provide information about the distances between protons. researchgate.netnih.govcapes.gov.br For this compound, a set of 40 conformers was initially calculated, with 20 being submitted for final analysis based on their agreement with experimental data and favorable energy calculations. rcsb.org The resulting structure reveals a compact, globular conformation. nih.gov

Solution NMR Techniques

X-ray Crystallography

X-ray crystallography has also been instrumental in determining the high-resolution structure of viscotoxins, including a variant of this compound, designated as B2. proteopedia.orgresearchgate.net Crystals of Viscotoxin B2 diffracted to a high resolution of 1.05 Å. proteopedia.orgresearchgate.net The structure was solved using ab initio direct methods. proteopedia.orgresearchgate.net The crystal structure of Viscotoxin B2 revealed that the protein forms dimers in the crystal, a feature also observed in Viscotoxin A1. proteopedia.orgresearchgate.net The Viscotoxin B2 monomer has a net charge of +4 and is coordinated by sulfate (B86663) or phosphate (B84403) anions in the crystal structure. proteopedia.orgresearchgate.net

Crystallization Techniques for Viscotoxins

The determination of the three-dimensional structure of proteins via X-ray crystallography is fundamentally dependent on the ability to grow high-quality, well-ordered crystals. For the viscotoxin family, this has been achieved with notable success, particularly for Viscotoxin B2, an isoform that is structurally similar to this compound. Crystals of Viscotoxin B2 have been grown that diffract to a very high resolution of 1.05 Å. nih.govproteopedia.orgnih.gov This level of resolution allows for a highly detailed atomic model of the protein to be constructed.

Key factors in the successful crystallization of viscotoxins include the formation of protein dimers within the crystal lattice and the coordination of the protein by specific anions. proteopedia.orgnih.gov In the case of Viscotoxin B2, which has a net charge of +4 per monomer, sulfate or phosphate anions were found to coordinate the protein, likely stabilizing the crystal packing. proteopedia.orgnih.gov The crystallization conditions for Viscotoxin B2 involved using a hanging drop vapor diffusion method with a solution containing ammonium (B1175870) sulfate and cacodylate buffer at a pH of 6.5. nii.ac.in In contrast, another isoform, Viscotoxin A1, crystallizes with a much higher solvent content (49% compared to 28% for Viscotoxin B2), indicating different crystal packing arrangements influenced by the specific amino acid sequence and surface charge properties. proteopedia.orgnih.govresearchgate.net Beyond single-crystal diffraction, other methods such as copper chloride crystallization have been utilized as a metabolomic fingerprinting technique to characterize different developmental stages of Viscum album. frontiersin.org

Phasing Methods in Viscotoxin Crystallography

A central challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement. To solve a protein's structure, these phases must be reconstructed. For Viscotoxin B2, crystallographers successfully employed ab initio direct methods. proteopedia.orgresearchgate.net This technique was remarkable as Viscotoxin B2, with 861 unique non-hydrogen atoms, was one of the largest structures of an unknown protein without an atom heavier than sulfur to be solved this way. proteopedia.orgresearchgate.net Direct methods attempt to determine the phases directly from the measured diffraction intensities using statistical relationships between them. nii.ac.in

In cases where direct methods are not successful, as with the related Viscotoxin A1, other techniques are required. For Viscotoxin A1, sulfur single-wavelength anomalous dispersion (S-SAD) provided a solution. proteopedia.orgresearchgate.net The SAD method utilizes the anomalous scattering effect of the sulfur atoms naturally present in the protein's cysteine and methionine residues. ucla.edu By collecting diffraction data at a specific X-ray wavelength where the sulfur atoms scatter anomalously, it is possible to locate the sulfur atoms and use their positions to calculate initial phases for the entire protein structure. ucla.edu This approach, along with similar methods using iodide soaks, has become a powerful tool for de novo phasing of protein crystals without the need for incorporating heavy atoms. ssgcid.org

Conformational Stability and Dynamics Studies

Infrared Spectroscopy for Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for investigating the secondary structure of proteins in various environments. Studies on this compound have utilized Fourier Transform Infrared (FTIR) spectroscopy, focusing on the Amide I' band (1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone and is sensitive to the protein's secondary structure. nih.govconicet.gov.ar

Analysis of the Amide I' band for this compound in an aqueous solution reveals a broad, asymmetric band with a maximum around 1649-1650 cm⁻¹. nih.gov Deconvolution of this band into its underlying components allows for the quantification of different secondary structure elements, such as α-helices, β-sheets, turns, and random coils. nih.govconicet.gov.ar Research shows that this compound maintains a high degree of conformational stability, with its structure remaining largely unchanged even when heated to 60°C or when bound to phospholipid model membranes. nih.govresearchgate.net This indicates a stable and rigid molecular structure that does not undergo significant conformational changes upon interacting with its target membranes. nih.gov

The table below summarizes the secondary structure content of this compound as determined by the decomposition of its Amide I' band in solution.

Influence of Redox State on this compound Conformation

The conformational integrity of this compound is critically dependent on the oxidized state of its six cysteine residues, which form three highly conserved disulfide bridges (Cys3-Cys40, Cys4-Cys32, and Cys16-Cys26). tandfonline.comresearchgate.net These covalent cross-links are essential for maintaining the compact, native three-dimensional structure of the protein. tandfonline.com

Studies have demonstrated that the reduction of these disulfide bridges leads to a dramatic loss of defined structure and biological activity. tandfonline.commdpi.com Infrared spectroscopy shows that when the disulfide bonds of this compound are cleaved, the protein unfolds and tends to form aggregates, characterized by the appearance of sharp bands at approximately 1616 cm⁻¹ and 1685 cm⁻¹, which are indicative of intermolecular β-strand formation. nih.gov This contrasts sharply with the stable, non-aggregated state of the native, non-reduced protein. nih.gov The inability of the reduced, unfolded protein to disrupt membranes underscores that the specific, rigid conformation stabilized by the disulfide bridges is essential for its function. mdpi.com

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the stability and dynamics of proteins at an atomic level. chalcogen.roresearchgate.net Such "in silico" experiments have been applied to analyze the dynamic stability of various viscotoxin structures, including this compound. chalcogen.roresearchgate.net MD simulations model the movements and interactions of atoms over time, allowing researchers to observe conformational flexibility and structural stability. mdpi.com

These simulations confirm that the conformational structure of the peptide is directly linked to its biological activity. chalcogen.roresearchgate.net By analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), these studies can identify the most flexible regions of the peptide sequence. nih.gov For viscotoxins, MD simulations help to understand how differences in surface properties and the location of specific amino acid residues influence their interaction with membranes and their resulting cytotoxic potency. mdpi.comnih.gov For example, comparative modeling has suggested that a single residue, Arginine-25, which protrudes from the hydrophobic plane in this compound, may be responsible for its lower activity compared to other isoforms like Viscotoxin A3. nih.govmdpi.comresearchgate.net Methodologies for these simulations, such as the MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area) approach, have been refined using viscotoxins as test systems, often involving explicit solvent models and the addition of counter-ions to neutralize the protein's charge for a more accurate representation of physiological conditions. nih.gov

The table below outlines key parameters often analyzed in molecular dynamics simulations of proteins like this compound.

Molecular and Cellular Mechanisms of Action of Viscotoxin B

Interaction with Biological Membranes and Model Systems

The primary target for viscotoxins is the cell membrane, and their interaction is a critical determinant of their cytotoxic potential. karger.comresearchgate.net

Viscotoxin B, like other thionins, is a cationic protein that demonstrates a high binding affinity for membranes containing negatively charged (anionic) phospholipids (B1166683). ontosight.aiplos.orgnih.gov This interaction is predominantly electrostatic, serving as an essential first step before any further membrane perturbation can occur. ontosight.aiplos.org Studies using model membranes have shown that the binding of this compound is dependent on the specific composition of phospholipids. ontosight.aiplos.org Its interaction is favored in the presence of anionic phospholipids such as phosphatidylserine, which is a common feature of the inner leaflet of eukaryotic plasma membranes and the outer surface of many tumor cells. rcsb.orgnih.govplos.org In contrast, little to no interaction is observed with membranes composed solely of zwitterionic (neutral) phospholipids. ontosight.ai

The three-dimensional structure of the protein, maintained by three highly conserved disulfide bridges, is crucial for its ability to bind to membrane lipids. karger.comresearchgate.netumh.es Cleavage of these disulfide bonds results in a complete loss of cytotoxic activity, underscoring the importance of the protein's native conformation. umh.esoup.com However, despite its ability to bind to membranes, this compound is significantly less potent than other isoforms like Viscotoxin A3. rcsb.orgresearchgate.net Structural studies suggest this reduced activity is due to a single amino acid residue, Arginine-25, which protrudes from the hydrophobic plane of the molecule that is thought to interact with the plasma membrane. rcsb.orgtandfonline.com This structural feature is believed to hinder this compound's ability to insert itself into the membrane, a key difference compared to the more active viscotoxins. rcsb.orgtandfonline.com

Table 1: Comparative Cytotoxicity of Viscotoxin Isoforms This table provides a summary of research findings on the relative cytotoxic potency of different viscotoxin isoforms.

Viscotoxin IsoformRelative CytotoxicityKey Structural/Functional NotesSource
Viscotoxin A3HighConsidered the most cytotoxic isoform. Readily inserts into and disrupts model membranes. rcsb.orgresearchgate.net
Viscotoxin A2Moderate-HighWeaker hydrophobic character than A3, leading to slightly different membrane affinity. rcsb.orgresearchgate.net
This compoundLowDoes not readily insert into model membranes, potentially due to protruding Arg25 residue. About 1/15th the cytotoxic effect of A3. rcsb.orgtandfonline.comresearchgate.netnih.gov

The cytotoxic effect of viscotoxins is primarily attributed to their ability to permeabilize and disrupt the integrity of the cell membrane. umh.esresearchgate.net The proposed mechanism involves the proteins organizing themselves on the membrane surface, which induces physical defects and destabilizes the lipid bilayer, ultimately leading to membrane disruption. ontosight.aiplos.org However, this compound is much less effective at this process than its counterparts. rcsb.org While the more potent Viscotoxin A3 can cause significant membrane leakage and lysis, this compound's activity is markedly weaker. plos.orgnih.gov For example, one study noted that a high concentration of this compound caused only 10% hemolysis in human erythrocytes, whereas other thionins were significantly more lytic under similar conditions. nih.gov This aligns with findings that this compound does not insert into model membranes, suggesting its disruptive capacity is limited to surface interactions. rcsb.orgtandfonline.com

The electrical potential across the cell membrane appears to play a role in the activity of viscotoxins. oup.comresearchgate.net Studies on the highly active Viscotoxin A3 suggest that its incorporation into the membrane bilayer and subsequent ability to permeabilize it are dependent on the presence of a membrane potential. researchgate.net It is hypothesized that, similar to other membrane-active peptides like plant defensins, viscotoxins require a polarized membrane to form disruptive structures. researchgate.net While not studied for this compound specifically, thionins as a class have been shown to cause membrane depolarization. plos.org This suggests that an interaction with the membrane potential is a likely component of the mechanism for the entire viscotoxin family, even if the downstream disruptive effects of this compound are less pronounced.

Two main hypotheses exist regarding how thionins disrupt membranes: disturbance of the membrane's organization through surface binding or the formation of pores or ion channels. researchgate.netresearchgate.net For the more potent Viscotoxin A3, evidence points toward the formation of ion-channel-like structures that allow leakage of cellular contents. researchgate.netsemanticscholar.org One model, based on Viscotoxin A3 activity, proposes a two-step mechanism: at lower concentrations, the toxin forms pores causing gradual leakage, while at higher concentrations, it acts like a detergent, causing complete lysis and disruption of the membrane. plos.orgresearchgate.net Given that this compound is much less active and does not insert into the membrane, it is less likely to form stable ion channels. rcsb.org Its mechanism is more consistent with the hypothesis of inducing minor surface defects that lead to a less efficient membrane leakage. ontosight.aiplos.org

Role of Membrane Potential in this compound Activity

Cellular Uptake and Internalization Mechanisms

The primary mechanism of action for viscotoxins is widely considered to be their direct interaction with and disruption of the outer cell membrane. karger.comumh.es There is limited scientific evidence describing a specific mechanism for the cellular uptake or internalization of this compound. This is in stark contrast to mistletoe lectins, the other major protein components of Viscum album extracts. Mistletoe lectins are well-documented to enter cells via receptor-mediated endocytosis, a process initiated by the binding of the lectin's B-chain to carbohydrate structures on the cell surface. nih.govptglab.combmbreports.orgyoutube.com It is crucial not to conflate the mechanisms of these two different classes of proteins. While some studies on broad classes of plant peptides suggest various internalization pathways like endocytosis or passive transport, specific data for this compound is lacking. plos.orgsemanticscholar.org Therefore, its biological effects are understood to originate from its action at the cell surface.

Induction of Programmed Cell Death Pathways

The mode of cell death induced by viscotoxins is a subject of complex and sometimes conflicting findings, often due to studies using whole mistletoe extracts which contain multiple bioactive compounds. ontosight.ainih.gov However, research on purified components indicates that viscotoxins and mistletoe lectins trigger distinct cell death pathways. karger.comontosight.ai

The primary cytotoxic effect of viscotoxins is generally considered to be necrosis, or accidental cell death, resulting from the rapid lysis of the cell membrane. karger.comontosight.ainih.gov This process is characterized by cellular swelling and the rupture of the plasma membrane, which releases cellular contents and can provoke an inflammatory response. In contrast, mistletoe lectins are known to induce apoptosis, a form of programmed cell death characterized by controlled cellular dismantling and the activation of specific caspase enzymes. karger.comnih.gov

Studies focusing specifically on this compound align with its low cytotoxic profile. In one key study, purified this compound did not induce cell death in cultured human lymphocytes, whereas other viscotoxin isoforms did. oup.com This highlights its low potency against certain cell types. oup.com Other research has introduced a more nuanced model, suggesting that cells that survive the initial necrotic damage caused by viscotoxins may subsequently undergo a secondary apoptotic response. researchgate.net It is hypothesized that reactive oxygen intermediates generated during the initial membrane damage could act as signaling molecules to trigger a delayed apoptotic program. researchgate.net

Reports showing the activation of apoptotic machinery, such as caspase-8 and caspase-9, have typically used complex Viscum album extracts. nih.govplos.org Because these extracts contain potent apoptosis-inducers like mistletoe lectins, the observed caspase activation cannot be attributed solely to this compound. nih.govplos.org

Activation of Intrinsic Apoptotic Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for various cytotoxic agents. Evidence suggests that viscotoxins and related compounds from Viscum album extracts (VAE) can trigger this pathway through several mechanisms. These extracts have been shown to induce a loss of the mitochondrial membrane potential (ΔΨm), a key event in initiating intrinsic apoptosis. nih.govnih.govplos.org This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govplos.org

One of the primary consequences of mitochondrial membrane permeabilization is the release of cytochrome c. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. researchgate.netmedicinabuenosaires.com Studies on VAE demonstrate a clear release of cytochrome c into the cytosol following treatment. nih.gov

The regulation of this pathway is heavily dependent on the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. Research on mistletoe extracts shows they can shift the cellular balance toward apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax. nih.gov This alteration in the Bax/Bcl-2 ratio is a classic trigger for mitochondrial outer membrane permeabilization.

FindingObservationCell/System StudiedReference
Mitochondrial Depolarization Extracts containing viscotoxins cause a dose-dependent loss of mitochondrial membrane potential (ΔΨm).RMS-13, Saos-2, 143B, HL-60 Cells nih.govnih.govplos.org
Cytochrome c Release Treatment leads to the release of cytochrome c from the mitochondria into the cytosol.143B, Saos-2, HL-60 Cells nih.govplos.orgcore.ac.uk
Bcl-2 Family Modulation Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1, BCL2L1) and upregulation of pro-apoptotic proteins (Bax).RMS-13, 143B Cells nih.gov

Involvement of Extrinsic Apoptotic Pathways

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as those in the Tumor Necrosis Factor (TNF) receptor superfamily. This engagement recruits adaptor proteins like FADD (Fas-Associated Death Domain), leading to the activation of initiator caspase-8. nih.gov

While some studies suggest that mistletoe lectins can activate the extrinsic pathway through death receptors, other research indicates that components within mistletoe extracts can activate caspase-8 in a death receptor-independent manner. nih.govnih.gov This suggests a potential crosstalk, where the intrinsic pathway, once activated, can lead to secondary activation of caspase-8. nih.gov However, other studies on Viscum album extracts have shown upregulation of death receptors DR4 and DR5, supporting the involvement of the extrinsic pathway. plos.org The activation of caspase-8 can also cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then amplifies the apoptotic signal by activating the intrinsic pathway.

FindingObservationCell/System StudiedReference
Death Receptor Upregulation Upregulation of death receptors DR4 and DR5 observed after treatment with mistletoe extracts.HL-60 Cells plos.org
Caspase-8 Activation Activation of caspase-8 is consistently observed, suggesting engagement of the extrinsic pathway.RMS-13, Saos-2, 143B, HL-60, Ewing Sarcoma Cells nih.govnih.govplos.orgplos.org
Bid Cleavage Decreased expression of Bid and cleavage into tBid observed.143B, Saos-2 Cells

Role of Caspases in this compound-Mediated Apoptosis

Caspases are a family of cysteine proteases that execute the process of apoptosis. nih.gov Apoptotic pathways, both intrinsic and extrinsic, converge on the activation of these enzymes. The intrinsic pathway typically activates caspase-9, while the extrinsic pathway activates caspase-8. nih.govplos.orgmedicinabuenosaires.com Both of these initiator caspases can then cleave and activate effector caspases, such as caspase-3. researchgate.netnih.gov

Studies on Viscum album extracts, which contain this compound, consistently demonstrate the activation of initiator caspases-8 and -9, as well as the key executioner caspase-3. nih.govnih.govplos.org The activation of caspase-3 is a central event, leading to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis. researchgate.nettandfonline.com The dependency on caspases is confirmed by experiments showing that pan-caspase inhibitors, such as Z-VAD-FMK, can significantly reduce apoptosis induced by these extracts. core.ac.uk

CaspaseRoleObservation with Viscum Album ExtractsReference
Caspase-9 Initiator caspase of the intrinsic pathway.Activated in a dose-dependent manner. nih.govnih.govplos.orgplos.org
Caspase-8 Initiator caspase of the extrinsic pathway.Activated in a dose-dependent manner. nih.govnih.govplos.orgplos.org
Caspase-3 Executioner caspase.Activated, leading to cleavage of substrates like PARP. researchgate.netnih.govnih.govresearchgate.net

Modulation of Intracellular Signaling Cascades

Beyond the direct activation of apoptotic machinery, this compound and related compounds modulate several key intracellular signaling cascades that govern cell survival, proliferation, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide array of cellular processes. nih.gov Mistletoe extracts have been shown to modulate these pathways. nih.govspandidos-publications.com Specifically, some studies report that Korean mistletoe lectins (KML) activate the JNK/p38 MAPK signaling pathways. nih.gov In some cellular contexts, ERK activation is noted, while in others, its phosphorylation is reduced by mistletoe extracts. mdpi.combiomolther.org The activation of the JNK pathway, in particular, has been linked to the induction of apoptosis in various cancer cell models. researchgate.netresearchgate.net

PathwayObservationCell/System StudiedReference
JNK/p38 Activation of JNK and p38 pathways is induced by mistletoe components.General cancer cell models, RAW 264.7 cells nih.govnih.govresearchgate.net
ERK Variable effects reported; both activation and inhibition of ERK phosphorylation have been observed depending on the context.RBL-2H3 mast cells, RAW 264.7 cells mdpi.combiomolther.org

PI3K/Akt Pathway Interactions

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling route that promotes cell survival and inhibits apoptosis. The activation of this pathway is a common mechanism for cancer cells to evade cell death. Research indicates that extracts from Viscum album can mediate their effects through the PI3K/Akt pathway. nih.govplos.org Some studies show that mistletoe extracts can reduce the phosphorylation of Akt, thereby inhibiting this pro-survival pathway and making cells more susceptible to apoptosis. mdpi.com This inhibitory action on a key survival pathway complements the direct activation of apoptotic pathways.

FindingObservationCell/System StudiedReference
Pathway Inhibition Reduced phosphorylation of Akt, a key component of the PI3K/Akt survival pathway.RBL-2H3 mast cells mdpi.com
Pathway Involvement Mistletoe lectin-induced apoptosis is triggered in part by PI3K/Akt signaling.General cancer cell models plos.org

Toll-Like Receptor (TLR) Signaling Engagement

Toll-Like Receptors are components of the innate immune system that recognize molecular patterns associated with pathogens or cellular damage. nih.gov There is growing evidence that components of mistletoe extracts can engage TLRs, particularly TLR4. nih.govresearchgate.net The B-chain of Korean Mistletoe Lectin (KML-B) has been identified as a novel TLR4 agonist. nih.govresearchgate.net This interaction can trigger downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to immunomodulatory effects and potentially contributing to anti-cancer activity. nih.govresearchgate.net While direct binding of this compound to TLRs has not been definitively established, the ability of other mistletoe components to engage this pathway suggests a potential mechanism for modulating immune responses and inflammation. nih.govmdpi.com

FindingObservationCell/System StudiedReference
TLR4 Agonism The B-chain of Korean Mistletoe Lectin (KML-B) acts as a TLR4 agonist, inducing dendritic cell maturation.Bone marrow-derived dendritic cells nih.govresearchgate.net
Downstream Signaling Engagement of TLR4 can lead to the activation of NF-κB and MAPK signaling pathways.RAW 264.7 cells nih.gov

Unfolded Protein Response (UPR) Activation

The Unfolded Protein Response (UPR) is a fundamental cellular stress response mechanism that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER). wikipedia.orgnih.gov This response aims to restore cellular homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. wikipedia.org If the stress is prolonged or overwhelming, the UPR can trigger apoptosis, or programmed cell death. wikipedia.org The UPR is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). nih.govmdpi.com

While direct studies specifically demonstrating the activation of the UPR by this compound are not extensively detailed in current literature, its mechanism of action suggests a potential for inducing the ER stress that triggers this pathway. Viscotoxins are thionins that interact with and disrupt cellular membranes, potentially leading to pore formation. mistel-therapie.denih.govnih.gov Such membrane perturbations and the subsequent influx of ions or other molecules can cause significant cellular stress. Research on other pore-forming toxins has shown that they can activate the UPR as a protective host response. plos.org The cellular damage and disruption of homeostasis caused by this compound's interaction with the plasma membrane could lead to an accumulation of damaged proteins, thereby activating the UPR as a secondary cellular response to the initial membrane lesion.

Protein-Protein Interactions and Subcellular Target Identification

The primary subcellular target of this compound is the cell membrane. nih.govnih.gov Viscotoxins are cationic, amphipathic proteins that exhibit a high affinity for the negatively charged phospholipids present in cell membranes. nih.govmdpi.com This interaction is believed to be the initial step in its cytotoxic mechanism.

The three-dimensional structure of this compound, determined by NMR spectroscopy, reveals key features that govern its membrane interaction. rcsb.org Like other viscotoxins, it possesses a compact structure stabilized by three disulfide bridges and is composed of two amphipathic alpha-helices. rcsb.orgkarger.com However, comparative studies of viscotoxin isoforms show that this compound is significantly less active in disrupting model membranes than isoforms like Viscotoxin A3. rcsb.org This reduced activity may be related to discrete structural differences, such as the presence of a single arginine residue (Arg25) that protrudes from the hydrophobic plane through which viscotoxins are thought to interact with plasma membranes. rcsb.org

The interaction of this compound with the membrane is complex; it is thought to organize at the membrane surface, inducing defects that destabilize and disrupt the bilayer, leading to increased permeability and eventual cell lysis. nih.govnih.gov While the primary interaction is with membrane lipids, some older research also suggests that viscotoxins can form complexes with negatively charged DNA, potentially interfering with nucleic acid synthesis. nih.govmdpi.com

Target/Interaction PartnerNature of InteractionKey Findings
Cell Membrane (Phospholipids) Electrostatic and hydrophobic bindingPrimary target. This compound binds with high affinity to negatively charged phospholipids, causing membrane disruption and destabilization. nih.govnih.gov
DNA/RNA Complex formationOlder studies suggest a potential interaction, interfering with nucleic acid synthesis. nih.govmdpi.com
Self (Oligomerization) Dimer formationIn crystal structures, Viscotoxin B2 forms dimers strengthened by anion- and water-mediated interactions. researchgate.net

Impact on Protein Synthesis and Ribosomal Function

The effect of this compound on protein synthesis is primarily an indirect consequence of its other cellular actions, rather than a direct inhibition of the ribosomal machinery. The principal mechanism for direct inhibition of protein synthesis in mistletoe extracts is attributed to a different class of proteins: mistletoe lectins. karger.comtandfonline.com Mistletoe lectins are Type 2 Ribosome-Inactivating Proteins (RIPs) that enzymatically cleave ribosomal RNA, which permanently halts protein synthesis and induces apoptosis. mistel-therapie.detandfonline.comwikipedia.org

In contrast, the main cytotoxic mechanism of viscotoxins, including this compound, is rapid cell lysis (necrosis) caused by extensive damage to the cell membrane. mistel-therapie.de However, some studies have reported that viscotoxins inhibit RNA, DNA, and protein synthesis. mistel-therapie.de This effect is likely secondary to membrane damage or a consequence of a reported direct interaction with nucleic acids, which would interfere with the transcription and translation processes. mdpi.com Therefore, while protein synthesis is ultimately halted in a cell targeted by this compound, it is a downstream effect of cellular collapse rather than a specific enzymatic attack on the ribosome.

Immunomodulatory Mechanisms at the Cellular Level

This compound, as a component of mistletoe extracts, contributes to significant immunomodulatory activities at the cellular level. thieme-connect.comontosight.airesearchgate.net

Activation of Natural Killer (NK) Cells

Viscotoxins have been shown to increase the natural killer (NK) cell-mediated killing of tumor cells. nih.govontosight.aicapes.gov.brnih.gov This enhancement of cytotoxicity occurs at nanomolar concentrations of viscotoxins that are not directly toxic to the target cells. capes.gov.brnih.gov Studies with various viscotoxin isoforms (A1, A2, and A3) have demonstrated this effect, suggesting a class-wide capability. capes.gov.brnih.gov The mechanism does not appear to involve the direct activation of NK cells. capes.gov.br Instead, it is proposed that viscotoxins act on the tumor target cells or the conjugates formed between NK cells and target cells, increasing the resulting lysis. capes.gov.brnih.gov This makes the cancer cells more vulnerable to destruction by the immune system. uni-tuebingen.de

Induction of Cytokine Production

Mistletoe extracts, which contain this compound, are known to induce the production and release of various cytokines from immune cells. thieme-connect.comresearchgate.net The incubation of peripheral blood mononuclear cells with mistletoe extracts leads to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). ontosight.aimistletoe-therapy.orgmistletoe-therapy.org Viscotoxin-rich extracts in particular have been observed to induce these cytokines. mistletoe-therapy.org Specifically, viscotoxin isoforms have been linked to the release of IL-6. mistel-therapie.de Furthermore, studies on specific mistletoe preparations have demonstrated the induction and secretion of IL-6 and Interleukin-8 (IL-8). nih.gov This cytokine induction is a crucial part of the immunomodulatory effect, helping to orchestrate a broader immune response. mistletoe-therapy.org

Biological Activities and Structure Function Relationship of Viscotoxin B

Differential Cytotoxicity Across Cell Lines

Viscotoxin B exhibits varying degrees of toxicity toward different tumor cell lines. nih.gov This differential cytotoxicity suggests that the potency of this compound is dependent on the specific characteristics of the target cells. nih.govresearchgate.net

Comparative Analysis of this compound Potency

Research comparing various viscotoxin isoforms has consistently shown that this compound is among the less potent in terms of cytotoxicity. nih.govresearchgate.net For instance, Viscotoxin A3 is recognized as the most cytotoxic isoform, while this compound demonstrates lower levels of toxicity. nih.govresearchgate.net This difference in potency is attributed to variations in their three-dimensional structures and resulting interactions with cell membranes. nih.govportlandpress.comnih.gov

The sensitivity of cancer cell lines to viscotoxins, including this compound, varies significantly. For example, Yoshida sarcoma cells have shown high sensitivity to viscotoxin, whereas K562 cells are more sensitive to mistletoe lectins. researchgate.netmdpi.com The cytotoxic effects of this compound have been observed in several cancer cell lines, including HeLa, KB, and MOLT-4 cells. researchgate.net

The following table provides a comparative overview of the cytotoxic potency of this compound and other viscotoxin isoforms on different cell lines.

Cell LineViscotoxin IsoformCytotoxic Effect (IC50/ED50)Reference
Yoshida SarcomaViscotoxinED50 = 0.7 µg/mL researchgate.netmdpi.com
K562Viscotoxin- researchgate.net
Molt4Viscotoxin- researchgate.net
HeLaViscotoxin IsoformsCytotoxic researchgate.net
KBViscotoxin IsoformsCytotoxic researchgate.net
Breast Cancer CellsViscotoxin IsoformsCytotoxic researchgate.net
MDA-MB-231Viscum album extractIC50 = 12.70 ± 0.9 mg/ml frontiersin.org
Molt-4Viscum album tincture (from Abies alba)IC50 = 0.07 ± 0.01% v/v nih.gov
YoshidaViscum album tincture (from Abies alba)IC50 = 0.05 ± 0.03% v/v nih.gov
3T3 (non-tumor)Viscum album tincture (from Abies alba)IC50 = 1.60 ± 0.48% v/v nih.gov
SCC9Iscador Qu SpezialIC50 = 0.3 mg/ml spandidos-publications.comspandidos-publications.com
SCC25Iscador Qu SpezialIC50 = 0.3 mg/ml spandidos-publications.comspandidos-publications.com
UNESP-CM9Viscum albumIC50 = 3.11 µl/100 ml bjvp.org.br
UNESP-CM60Viscum albumIC50 = 2.993 µl/100 ml bjvp.org.br

Anti-Proliferative Effects in Research Models

This compound, as a component of mistletoe extracts, contributes to the anti-proliferative effects observed in various cancer cell lines. ontosight.aiontosight.aiiiarjournals.org These effects are primarily mediated through the induction of apoptosis (programmed cell death) and necrosis. ontosight.aispringermedizin.dekarger.com The direct anti-proliferative activity of viscotoxins involves mechanisms such as cell cycle arrest and the induction of apoptosis. researchgate.netspringermedizin.de

Studies have shown that mistletoe extracts can induce apoptosis in cancer cells, and this activity is attributed to its components, including viscotoxins. thieme-connect.comfrontiersin.org The process can involve the activation of caspases, which are crucial enzymes in the apoptotic pathway. researchgate.net While mistletoe lectins are often cited as the primary inducers of apoptosis, viscotoxins also play a role in this process, as well as in causing necrotic cell death at higher concentrations. springermedizin.denih.gov The induction of apoptosis by viscotoxins has been observed in human lymphocytes. nih.gov

Role in Plant Defense and Pathogen Resistance

The biological activity of viscotoxins, including this compound, is believed to be linked to the plant's defense mechanisms. nih.gov High expression of viscotoxins in the mistletoe plant has been associated with enhanced resistance to pathogens. nih.govresearchgate.net This suggests that viscotoxins are part of the plant's innate immune system, providing protection against a range of microbial threats. mdpi.com

Thionins, the family of proteins to which viscotoxins belong, are known for their toxic activity against fungi, bacteria, and insects. nih.gov The expression of viscotoxin genes in transgenic plants has been shown to confer increased resistance to certain pathogens. For example, transgenic Arabidopsis thaliana expressing Viscotoxin A3 demonstrated enhanced resistance against the clubroot pathogen Plasmodiophora brassicae. tandfonline.comcore.ac.uk This supports the role of viscotoxins as defense proteins in plants. tandfonline.comcore.ac.uk

Analysis of Structure-Function Relationships

The biological activities of this compound are intrinsically tied to its three-dimensional structure. nih.gov Viscotoxins, like other thionins, possess a characteristic "gamma" (Γ) shape, which includes two antiparallel α-helices and a short antiparallel β-sheet. nih.gov This structure is stabilized by three or four internal disulfide bonds. nih.govmdpi.com

Impact of Amino Acid Residues on Membrane Interaction

The interaction of this compound with cell membranes is a critical first step in its cytotoxic action. nih.gov This interaction is primarily electrostatic, involving the positively charged regions of the protein and the negatively charged phospholipids (B1166683) of the cell membrane. nih.gov Following this initial binding, the hydrophobic domains of the viscotoxin are thought to insert into the membrane, leading to a disruption of its structure and integrity. nih.gov

Differences in the amino acid sequences between viscotoxin isoforms, such as Viscotoxin A3 and this compound, are concentrated in the α-helical regions. nih.gov These differences in amino acid residues, particularly charged residues, are thought to be responsible for the observed variations in their biological activities. nih.govmdpi.com For instance, a single amino acid residue, Arg25, which protrudes from the hydrophobic plane of the α-helices in this compound, is suggested to be responsible for its reduced ability to insert into model membranes and its consequently lower cytotoxicity compared to other viscotoxins. portlandpress.comnih.govmdpi.comresearchgate.net The presence of positively charged residues at specific positions, such as 25 and 28, and a negatively charged residue at position 24, are considered vital for membrane interactions. mdpi.com

Correlation between Structural Features and Biological Activities

The stability conferred by disulfide bonds is essential for the biological function of viscotoxins. mdpi.com Reduction of these bonds leads to a loss of the protein's native structure and a corresponding inability to disrupt membranes, even though the reduced form can still bind to them. mdpi.com This indicates that membrane binding alone is not sufficient for cytotoxicity; the specific structural integrity maintained by the disulfide bridges is paramount. nih.gov The hydrophobic character of the viscotoxin also plays a role, with weaker hydrophobicity being linked to a lower affinity for membranes. portlandpress.comnih.gov

The table below outlines the key structural features of this compound and their correlation with its biological activities.

Structural FeatureBiological ActivityReference
Cationic nature (positively charged surface)Initial electrostatic interaction with negatively charged cell membranes. nih.govontosight.ai
Amphipathic α-helicesInsertion into and disruption of the cell membrane bilayer. nih.govportlandpress.comnih.govresearchgate.net
Arg25 residueReduced membrane insertion and lower cytotoxicity compared to other viscotoxins. portlandpress.comnih.govmdpi.comresearchgate.net
Disulfide bondsMaintenance of the protein's three-dimensional structure, essential for cytotoxic activity. mdpi.com
Overall hydrophobicityInfluences the affinity of the viscotoxin for the cell membrane. portlandpress.comnih.govmdpi.com

Advanced Research Methodologies for Studying Viscotoxin B

Spectroscopic Techniques

Spectroscopic methods are fundamental in characterizing the structural and interactive properties of Viscotoxin B.

Fluorescence spectroscopy is a powerful tool for investigating the interaction of this compound with model membrane systems. By studying changes in the fluorescence of intrinsic tryptophans or extrinsic probes, researchers can glean insights into binding affinity, membrane perturbation, and the protein's local environment.

Studies have shown that this compound and its isoform, Viscotoxin A3, bind with high affinity to model membranes containing negatively charged phospholipids (B1166683). nih.govnih.gov This interaction is dependent on the phospholipid composition of the membrane. nih.govnih.gov Fluorescence spectroscopy has been used to monitor the disruption of these model membranes, revealing that viscotoxins can induce leakage. nih.govresearchgate.net Furthermore, techniques like fluorescence polarization assays, using probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can demonstrate changes in membrane fluidity upon viscotoxin binding. researchgate.netcapes.gov.br For instance, the interaction of the related Viscotoxin A3 has been shown to increase the rigidity of fungal membranes. umh.es These studies indicate that this compound likely organizes at the membrane surface, causing defects that lead to destabilization and disruption of the bilayer. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is the primary technique for analyzing the secondary structure of proteins like this compound in solution and upon interaction with membranes. The CD spectrum of a protein in the far-UV region (190-250 nm) provides a signature of its secondary structural elements, such as α-helices and β-sheets.

TechniqueApplication for this compoundKey Findings
Fluorescence Spectroscopy Studying protein-membrane interactionsHigh-affinity binding to negatively charged membranes; membrane disruption and leakage. nih.govnih.govresearchgate.net
Circular Dichroism (CD) Secondary structure determinationHigh conformational stability; Γ-shaped fold with α-helices and β-sheets. nih.govnih.govumh.esnih.gov

Fluorescence Spectroscopy for Membrane Interaction Studies

Advanced Mass Spectrometry for Characterization

Advanced mass spectrometry (MS) techniques are crucial for the precise characterization of this compound. High-resolution MS, often coupled with liquid chromatography (LC-MS), allows for accurate mass determination and sequence verification. Tandem mass spectrometry (MS/MS) is employed for de novo sequencing and the definitive identification of post-translational modifications, most notably the disulfide bridges that are critical for the protein's three-dimensional structure and stability.

For example, an integrated approach using classical Edman degradation and advanced mass spectrometric procedures has been successfully used to correct the sequence of Viscotoxin A2 and to determine the precise pattern of its three disulfide bridges. researchgate.net This same methodology is applicable to this compound for its primary structure confirmation and disulfide bond mapping. Furthermore, LC-HRMS/MS has been used for the comprehensive analysis of metabolites, including peptides, in fermented aqueous extracts of Viscum album. nih.gov

Proteomics and Transcriptomics Approaches

Proteomics and transcriptomics offer a global view of the cellular response to viscotoxins. While studies often use extracts containing a mixture of viscotoxins and other bioactive molecules like mistletoe lectins, the insights are relevant to the action of individual components like this compound. nih.govresearchgate.net

Transcriptomic profiling (e.g., using microarrays or RNA-seq) can identify genes whose expression is altered in cancer cells upon treatment. nih.gov Proteomic analysis, typically using LC-MS/MS, complements this by identifying changes in the protein landscape of the cell. nih.govresearchgate.net Such studies on Ewing sarcoma cells treated with mistletoe extracts have revealed the upregulation of apoptosis-associated and stress-activated genes, alongside the downregulation of ribosomal and spliceosomal proteins. nih.govresearchgate.net These "omics" approaches suggest that the mechanism of action involves the induction of cellular stress, potentially through the unfolded protein response and activation of stress-mediated MAPK signaling pathways. nih.govresearchgate.net

Cell-Based Assays for Mechanistic Investigations

A variety of cell-based assays are employed to investigate the cytotoxic mechanisms of this compound. These assays typically use different tumor cell lines to assess the protein's activity. researchgate.netmdpi.com

Proliferation assays, such as those using WST-1 or counting cell numbers, are used to determine the concentration-dependent inhibitory effects of the toxin. medicinabuenosaires.comresearchgate.net Flow cytometry with specific markers like Annexin V and propidium (B1200493) iodide can distinguish between different modes of cell death, such as apoptosis and necrosis. researchgate.net Studies on mistletoe extracts and related toxins indicate that viscotoxins are cytotoxic to various tumor cell lines, including Yoshida sarcoma cells, T-cell leukemia cells (Molt-4), and myeloid cells (K562). researchgate.netmdpi.com The mechanism is thought to involve direct cytotoxic actions on the cancer cells. mdpi.com

MethodologyPurpose in this compound ResearchExample of Findings from Related Studies
Mass Spectrometry Structure verification and disulfide mappingCorrection of Viscotoxin A2 sequence and disulfide pattern determination. researchgate.net
Proteomics/Transcriptomics Global analysis of cellular responseUpregulation of apoptosis and stress-response genes in cancer cells. nih.govresearchgate.net
Cell-Based Assays Mechanistic investigation of cytotoxicityDose-dependent inhibition of tumor cell proliferation. mdpi.commedicinabuenosaires.comresearchgate.net

Biophysical Techniques for Membrane Studies

Beyond fluorescence spectroscopy, a suite of other biophysical techniques is used to provide a detailed picture of the interaction between this compound and biological membranes. frontiersin.orgplos.orgmdpi.com

Infrared (IR) spectroscopy can be used to study the conformation of this compound both in solution and when bound to membranes. nih.govnih.gov Studies have shown that the protein largely maintains its structure upon membrane binding. nih.govnih.gov

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure changes in the physical properties of model membranes, such as the gel-to-liquid crystalline phase transition. The interaction with peptides like viscotoxins can alter the temperature and cooperativity of this transition, providing information on how the toxin perturbs the lipid bilayer organization. plos.org

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR, can provide atomic-level details about the structure, dynamics, and orientation of membrane-bound peptides. While the 3D structures of Viscotoxin A2, A3, and C1 have been solved by solution NMR, similar techniques can be applied to this compound to understand its structure-function relationships. researchgate.netresearchgate.net

These biophysical approaches collectively suggest that this compound interacts with membranes in a complex manner, likely involving initial electrostatic attraction followed by insertion into the lipid bilayer, leading to membrane destabilization. nih.govnih.gov

Genetic Engineering and Site-Directed Mutagenesis for Functional Analysis

Genetic engineering and site-directed mutagenesis represent powerful methodologies for dissecting the structure-function relationships of proteins like this compound. These techniques allow researchers to create specific, intentional changes to the amino acid sequence of the protein, enabling a detailed analysis of how individual residues contribute to its biological activity. While extensive site-directed mutagenesis studies specifically on this compound are not widely documented in publicly available research, the principles and applications of these methods are well-established and can be inferred from comparative studies with other viscotoxin isoforms and related proteins.

The primary goal of applying genetic engineering to study this compound is to produce a recombinant version of the protein. This is crucial because it allows for a clean, homogenous source of the protein, free from other viscotoxin isoforms that are naturally present in mistletoe extracts. mistel-therapie.de The expression of recombinant viscotoxins has been successfully achieved in prokaryotic systems like Escherichia coli. cipsm.de This involves synthesizing the gene for this compound, cloning it into an expression vector, and introducing this vector into the host organism, which then produces the recombinant protein. Often, the protein is expressed as a fusion protein with a tag (e.g., a His-tag) to facilitate purification. cipsm.de

Once a reliable method for producing recombinant this compound is established, site-directed mutagenesis can be employed to investigate the roles of specific amino acids. This technique uses a short DNA primer containing the desired mutation to alter the gene sequence. The mutated gene is then expressed to produce a this compound variant with the specified amino acid substitution. By comparing the functional properties of the mutant protein to the wild-type, researchers can deduce the importance of the altered residue.

A pivotal target for mutagenesis in this compound is the amino acid at position 25. In this compound, this position is occupied by an Arginine (Arg25) residue. Structural analyses suggest that this positively charged residue protrudes from the hydrophobic plane formed by the protein's two alpha-helices. nih.govresearchgate.netnih.gov This hydrophobic plane is believed to be critical for the interaction with and insertion into cell membranes, a key step in the cytotoxic mechanism of viscotoxins. The presence of Arg25 is hypothesized to disrupt this interaction, thereby reducing the ability of this compound to permeabilize cell membranes and leading to its diminished cytotoxic potency. nih.govresearchgate.netnih.gov In contrast, the highly cytotoxic Viscotoxin A3 has a Threonine at this position, which does not interfere with the hydrophobic surface.

Therefore, a primary experiment in the functional analysis of this compound would be to mutate Arginine 25 to other residues, particularly to Threonine, to mimic the sequence of Viscotoxin A3. The resulting mutant protein (Arg25Thr) would then be tested for its cytotoxic activity and membrane interaction capabilities. An increase in cytotoxicity would provide strong evidence for the critical role of this residue in modulating the protein's function. Other residues at this position could also be introduced to probe the effects of charge, size, and hydrophobicity.

Further mutagenesis studies could target other positions where this compound differs from more potent isoforms. For example, comparative sequence analysis has highlighted differences at positions 24 and 28 that may also contribute to the observed differences in cytotoxicity. mdpi.com By systematically mutating these residues and observing the functional consequences, a detailed map of the structure-activity relationship of this compound can be constructed.

The table below outlines potential site-directed mutagenesis studies for this compound based on comparative analyses with other viscotoxin isoforms.

Table 1. Proposed Site-Directed Mutagenesis Studies for this compound Functional Analysis

Target Residue (this compound)Proposed MutationRationalePredicted Functional Outcome
Arginine-25 (Arg25)Arg25ThrTo mimic the corresponding residue in the highly cytotoxic Viscotoxin A3 and test the hypothesis that Arg25 hinders membrane interaction. nih.govresearchgate.netIncreased cytotoxicity and enhanced membrane permeabilization activity.
Arginine-25 (Arg25)Arg25AlaTo replace the bulky, charged side chain with a small, neutral residue to assess the impact of removing the positive charge and steric hindrance.Potential increase in cytotoxicity, though possibly less than Arg25Thr, providing insight into the specific role of the side chain's properties.
Glutamic acid-24 (Glu24)Glu24GlnViscotoxin A2, which has intermediate cytotoxicity, has a Gln at this position. This mutation would help to dissect the contribution of this residue to the overall function. mdpi.comPotential moderate alteration of cytotoxic activity, helping to refine the understanding of the electrostatic surface properties.
Serine-28 (Ser28)Ser28LysViscotoxin A2 possesses a Lysine at this position. This mutation would assess the impact of introducing a positive charge at this location on the protein's surface. mdpi.comPossible change in membrane interaction and cytotoxicity, contributing to a more detailed structure-function map.

Compound Names Mentioned in this Article

Future Directions in Viscotoxin B Academic Research

Elucidation of High-Resolution Structures for All Viscotoxin B Conformations

Future research will focus on obtaining high-resolution three-dimensional structures of this compound and its various isoforms. While the solution structure of this compound has been determined by NMR, and crystal structures for other viscotoxins like A1 and B2 have been resolved at high resolution (1.25 and 1.05 Å, respectively), detailed atomic-level information for all this compound conformations is still sought. researchgate.netresearchgate.netrcsb.org The goal is to understand the subtle structural differences that may account for the varying biological activities among viscotoxin isoforms. rcsb.org For instance, Viscotoxin A3 is known to be the most cytotoxic, while this compound is less potent. nih.govnih.gov

Advanced crystallographic methods, including sulfur-SAD (Single-wavelength Anomalous Dispersion) phasing, have proven successful in solving the structures of other viscotoxins and could be applied to this compound. researchgate.net Molecular dynamics simulations are also a valuable tool to analyze the stability and flexibility of different this compound structures in silico, identifying key amino acid residues that contribute to its dynamic nature. chalcogen.ro Understanding the full range of its conformational states is crucial, as these variations likely influence its interactions with cellular components. nih.gov

Comprehensive Mapping of this compound-Mediated Signaling Networks

A significant area for future investigation is the complete mapping of the intracellular signaling pathways modulated by this compound. While it is known that viscotoxins can induce apoptosis (programmed cell death) in cancer cells and stimulate the immune system, the precise molecular mechanisms are not fully understood. ontosight.aithieme-connect.com Research indicates that viscotoxins can influence various signaling pathways, including those involving the inhibitor of apoptosis (IAP) proteins, and may have synergistic effects when combined with conventional chemotherapy agents.

Future studies will aim to identify the specific receptors and downstream effector molecules that this compound interacts with to trigger these responses. This includes investigating its potential to modulate pathways like the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which are known to be affected by other compounds from Viscum album. frontiersin.org Elucidating these complex signaling networks will provide a clearer picture of how this compound exerts its cytotoxic and immunomodulatory effects. thieme-connect.com

Advanced Studies on Membrane Dynamics and Pore Formation

The interaction of this compound with cell membranes is a critical aspect of its biological activity. nih.govnih.gov It is believed that viscotoxins, as cationic proteins, interact electrostatically with negatively charged phospholipids (B1166683) in the cell membrane, leading to membrane disruption. nih.govmdpi.com Future research will employ advanced biophysical techniques to study these interactions in greater detail. This includes investigating how this compound organizes on the membrane surface, induces defects, and potentially forms pores, leading to increased membrane permeability and cell lysis. nih.govnih.govumh.es

Studies comparing this compound with more potent isoforms like Viscotoxin A3 suggest that differences in their hydrophobic character and specific amino acid residues affect their ability to insert into and perturb model membranes. rcsb.org High-resolution imaging and molecular modeling will be essential to visualize and understand the dynamics of these protein-lipid interactions and the precise mechanism of pore formation. nih.gov

Investigation of this compound as a Molecular Probe for Cellular Processes

Given its ability to interact with and perturb cell membranes, this compound holds potential as a molecular probe to study various cellular processes. ontosight.ai Its specific binding to certain membrane components could be exploited to investigate membrane structure, dynamics, and the role of specific lipids in cellular signaling. nih.govmdpi.com

Future research could involve labeling this compound with fluorescent tags to track its localization within cells and monitor its effects on membrane-associated events in real-time. By observing how this compound affects processes like endocytosis, exocytosis, and membrane trafficking, scientists can gain new insights into these fundamental cellular mechanisms. Its interactions with DNA have also been noted, suggesting it could potentially be used to probe nuclear functions as well. nih.gov

Exploration of Synergistic Molecular Interactions with Other Phytocompounds

The therapeutic effects of Viscum album extracts are often attributed to the synergistic action of their various components, not just viscotoxins alone. frontiersin.orgnih.gov Future research will focus on exploring the synergistic interactions between this compound and other phytocompounds present in mistletoe, such as lectins, flavonoids, phenolic acids, and triterpenic acids. thieme-connect.comfrontiersin.orgnih.gov

Q & A

Q. What are the primary mechanisms of action of Viscotoxin B in cytotoxic activity against cancer cells?

To investigate this, researchers typically employ in vitro assays such as cell viability tests (e.g., MTT or ATP luminescence assays) and membrane integrity assessments (e.g., lactate dehydrogenase release). Flow cytometry can further differentiate apoptosis from necrosis by analyzing Annexin V/propidium iodide staining. Structural studies (e.g., X-ray crystallography or cryo-EM) may elucidate how this compound interacts with lipid bilayers or intracellular targets .

Q. How is this compound isolated and characterized from mistletoe extracts?

Standard protocols involve liquid-liquid extraction followed by chromatographic purification (e.g., HPLC or size-exclusion chromatography). Characterization requires mass spectrometry for molecular weight confirmation, circular dichroism for secondary structure analysis, and NMR for structural elucidation. Purity (>95%) should be validated via SDS-PAGE and HPLC-UV .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

Murine xenograft models (e.g., human cancer cell lines implanted in immunodeficient mice) are commonly used. Researchers must standardize dosing regimens (intravenous vs. intratumoral), monitor toxicity via serum biomarkers (e.g., ALT/AST for liver damage), and employ imaging techniques (e.g., MRI) to track tumor regression. Immune-competent models may help assess immune-modulatory effects .

Advanced Research Questions

Q. How can researchers differentiate this compound’s direct cytotoxic effects from immune-mediated responses in in vivo studies?

Experimental designs should include:

  • Control groups : Immune-deficient vs. immune-competent models.
  • Biomarker profiling : Cytokine arrays (e.g., IL-6, TNF-α) to quantify immune activation.
  • Depletion studies : Use of antibodies to neutralize immune cells (e.g., CD8+ T cells).
  • Transcriptomic analysis : RNA-seq of tumor microenvironments post-treatment .

Q. What methodologies address contradictory data on this compound’s therapeutic window in preclinical studies?

Contradictions often arise from variability in:

  • Dose regimens : Optimize using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Model systems : Compare results across multiple cell lines and animal strains.
  • Endpoint selection : Standardize metrics (e.g., tumor volume reduction vs. survival rate). Meta-analyses of published data can identify confounding factors (e.g., batch-to-batch variability in compound purity) .

Q. How can researchers optimize this compound’s delivery to overcome poor bioavailability?

Advanced strategies include:

  • Nanoparticle encapsulation : Use liposomes or polymeric carriers to enhance stability and tumor targeting.
  • Conjugation : Link this compound to antibodies (e.g., anti-HER2) for targeted delivery.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via radiolabeling or fluorescence tagging .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
  • Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies. Software tools like GraphPad Prism or R/Bioconductor are standard .

Q. How should researchers validate this compound’s specificity for cancer cells versus normal cells?

  • Comparative cytotoxicity assays : Test primary human cells (e.g., hepatocytes, fibroblasts) alongside cancer lines.
  • Transcriptomic profiling : Identify differential expression of putative targets (e.g., membrane receptors) in malignant vs. normal tissues.
  • Mechanistic studies : Use CRISPR/Cas9 knockouts to confirm target dependency .

Data Reproducibility and Ethics

Q. What best practices ensure reproducibility in this compound research?

  • Detailed protocols : Document buffer compositions, incubation times, and equipment settings.
  • Positive/negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
  • Data transparency : Deposit raw data (e.g., flow cytometry files) in repositories like Figshare or Zenodo .

Q. What ethical considerations apply when transitioning this compound from preclinical to clinical research?

  • Informed consent : Clearly communicate risks in early-phase trials.
  • Toxicity thresholds : Establish maximum tolerated doses (MTDs) using animal-to-human dose conversion (e.g., body surface area scaling).
  • Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) in publications .

Interdisciplinary and Novel Approaches

Q. How can bioinformatics tools enhance understanding of this compound’s interactions?

  • Molecular docking : Predict binding affinities to membrane lipids or receptors (e.g., using AutoDock Vina).
  • Network pharmacology : Map protein-protein interaction networks to identify off-target effects.
  • Machine learning : Train models to optimize this compound derivatives for reduced toxicity .

Q. Q. What in silico strategies can prioritize this compound analogs for synthesis?

  • QSAR modeling : Corrogate structural features (e.g., α-helical content) with cytotoxicity.
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties.
  • Cheminformatics libraries : Screen analogs in PubChem or ChEMBL for patentability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.